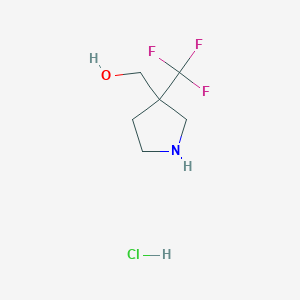

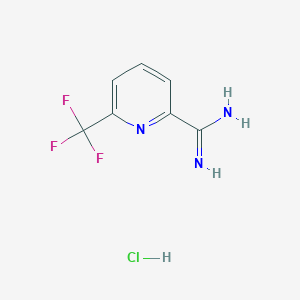

![molecular formula C5H10N4 B1452500 methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine CAS No. 1247663-92-8](/img/structure/B1452500.png)

methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine

Übersicht

Beschreibung

1,2,4-Triazole derivatives have been studied extensively by researchers due to their pharmacological activities . They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development .

Synthesis Analysis

The synthesis of triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For example, elemental analysis, IR, and ESR XRD studies have been used to characterize the prepared complexes .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For example, the synthesis of 4-amino-4H-1,2,4-triazole derivatives was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .

Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their specific structure. For example, some triazole derivatives have been found to act as antioxidants and scavenge free radicals .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring, such as methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine, have been identified as potent antibacterial agents. Research indicates that these compounds exhibit significant activity against a range of bacteria, including those resistant to current antibiotics . The ability of 1,2,4-triazoles to form hydrogen bonds with bacterial enzymes and receptors contributes to their effectiveness, making them valuable in the ongoing battle against drug-resistant bacterial strains.

Anticancer Agents

The 1,2,4-triazole derivatives have also shown promise as anticancer agents. Studies have reported the synthesis and evaluation of novel 1,2,4-triazole derivatives that exhibit cytotoxic activities against various human cancer cell lines . These compounds have the potential to selectively target cancer cells while minimizing harm to normal cells, offering a promising avenue for cancer therapy.

Antifungal Activity

In addition to their antibacterial properties, 1,2,4-triazole compounds demonstrate antifungal activity. This makes them useful in the development of treatments for fungal infections, which are a significant concern in immunocompromised patients and can lead to serious health complications.

Cancer Cell Line Research

Specific 1,2,4-triazole derivatives have been found to be effective in inhibiting the growth of various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation, making them valuable tools for cancer research and potential therapeutic applications .

Oxidative Stress Reduction

1,2,4-Triazoles are being explored for their role in reducing oxidative stress within cells. They act as cancer prevention agents by neutralizing free radicals, thereby protecting cells from oxidative damage . This property is particularly important in the prevention of diseases associated with oxidative stress, including neurodegenerative disorders and cancer.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that 1,2,4-triazole derivatives are used as starting materials for synthesizing compounds such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .

Mode of Action

Compounds containing a 1,2,4-triazole moiety are known to exhibit a broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Result of Action

Compounds containing a 1,2,4-triazole moiety are known to exhibit a broad range of chemical and biological properties , which can lead to various molecular and cellular effects.

Eigenschaften

IUPAC Name |

N-methyl-2-(1,2,4-triazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-6-2-3-9-4-7-8-5-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYRTZULOHVTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)

![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)

![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)

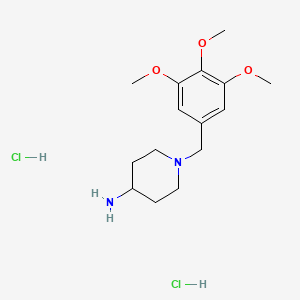

![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)

![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)